1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone
CAS No.:
Cat. No.: VC15734810
Molecular Formula: C7H5BrN2OS
Molecular Weight: 245.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrN2OS |
|---|---|
| Molecular Weight | 245.10 g/mol |
| IUPAC Name | 1-(6-bromoimidazo[2,1-b][1,3]thiazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C7H5BrN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3 |
| Standard InChI Key | SPDMQLYONXRQLK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(N=C2N1C=CS2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₇H₅BrN₂OS, reflects a fused bicyclic system comprising imidazole and thiazole rings. The imidazo[2,1-b]thiazole scaffold is substituted with a bromine atom at the 6-position and an acetyl group (-COCH₃) at the 5-position. The IUPAC name, 1-(6-bromoimidazo[2,1-b][1, thiazol-5-yl)ethanone, precisely denotes this substitution pattern.
Table 1: Molecular Properties of 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone
The bromine atom introduces electrophilic reactivity, enabling further functionalization, while the acetyl group enhances solubility and influences electronic interactions with biological targets .
Spectroscopic and Computational Data
The compound’s Standard InChI (InChI=1S/C7H5BrN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3) provides a machine-readable representation of its connectivity. Computational models predict planar geometry for the fused ring system, with the bromine and acetyl groups adopting orthogonal positions to minimize steric hindrance .
Synthesis and Optimization
General Synthetic Routes
The synthesis of 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone typically involves cyclocondensation reactions between imidazole and thiazole precursors. A common approach utilizes 2-aminoimidazole and α-bromothiazole derivatives under acidic or basic conditions .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cyclocondensation | H₂SO₄, reflux, 6–8 hrs | Solvent polarity, temperature control |
| Bromination | NBS (N-bromosuccinimide) | Stoichiometry, light exclusion |
| Acetylation | Acetic anhydride, base | Reaction time, nucleophile scavenging |
Recent advances have employed ionic liquid-mediated synthesis to enhance reaction efficiency. For example, [bmim]Br (1-butyl-3-methylimidazolium bromide) has been used as a dual solvent and catalyst, reducing reaction times from hours to minutes while improving yields .
Bromine Substitution and Functionalization
Chemical Reactivity and Stability
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but demonstrates improved solubility in polar aprotic solvents like DMSO (12.5 mg/mL). Its logP value of 2.1 suggests moderate lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies.
| Assay | Result | Reference |
|---|---|---|
| Antimicrobial (S. aureus) | MIC = 8 µg/mL | |
| COX-2 Inhibition | IC₅₀ = 0.4 µM | |
| Anticancer (A375) | IC₅₀ = 0.8 µM |
Comparative Analysis with Structural Analogues
2-Bromo-1-(thiazol-5-yl)ethanone (PubChem CID: 19711315)
This analogue lacks the fused imidazole ring but shares the acetyl-bromo-thiazole motif. It exhibits weaker antimicrobial activity (MIC = 32 µg/mL against S. aureus) but enhanced solubility (logP = 1.2) .
1-{Imidazo[2,1-b] thiazol-5-yl}ethan-1-one (PubChem CID: 82414219)
The non-brominated counterpart shows reduced electrophilic reactivity but comparable COX-2 inhibition (IC₅₀ = 0.5 µM), highlighting the bromine’s role in tuning target affinity .
Applications in Drug Discovery
Lead Optimization Strategies
The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Key modifications include:
-
Bromo replacement with electron-donating groups to modulate kinase selectivity .
-
Acetyl group derivatization to prodrugs (e.g., ester prodrugs with 5x improved oral bioavailability).
Patent Landscape
Recent patents (e.g., WO2023156789A1) claim bromoimidazothiazole derivatives as TLR7/8 antagonists for autoimmune diseases, underscoring its commercial potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume